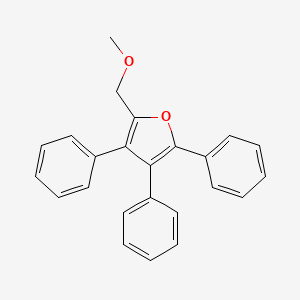![molecular formula C14H18N2 B14339647 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole CAS No. 106752-39-0](/img/structure/B14339647.png)
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with ethenyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole typically involves multi-step organic reactions. One common method involves the esterification of pyrrole with butyric anhydride to form the corresponding ester, followed by hydrogenation to reduce the ester to an alcohol . This alcohol can then undergo further reactions to introduce the ethenyl and methyl groups at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrogenation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexanol ring instead of a pyrrole ring.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Shares the pyrrole ring but has different substituents, leading to distinct chemical properties.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a tetrahydrofuran ring, highlighting the diversity in ring structures among similar compounds.
Uniqueness
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole is unique due to its specific combination of ethenyl and methyl substituents on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
106752-39-0 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
1-ethenyl-2-methyl-5-[1-(2-methylpyrrol-1-yl)ethyl]pyrrole |
InChI |
InChI=1S/C14H18N2/c1-5-15-12(3)8-9-14(15)13(4)16-10-6-7-11(16)2/h5-10,13H,1H2,2-4H3 |
InChIキー |
WWPNSNCDYRDTMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN1C(C)C2=CC=C(N2C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


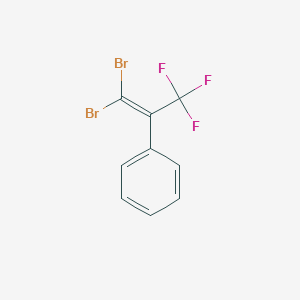
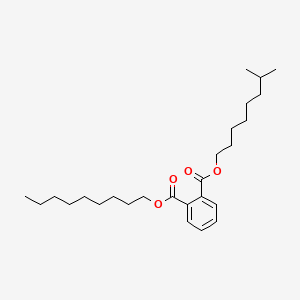
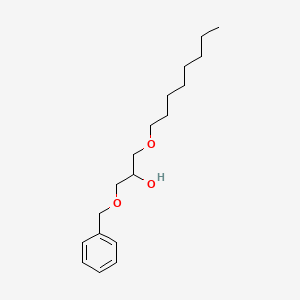

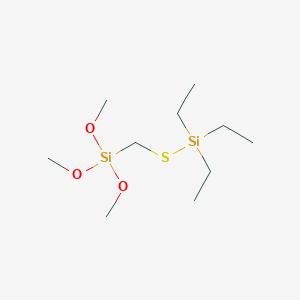
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
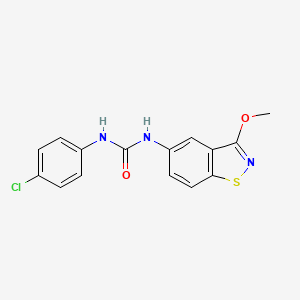
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
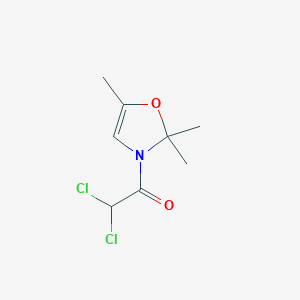
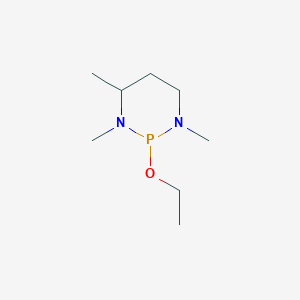
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
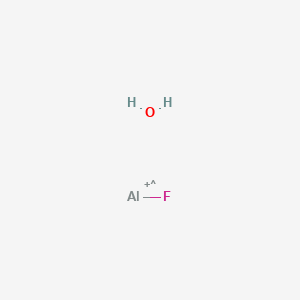
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
